N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and linked through a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3-chloromethyl-1,5-dimethylpyrazole with 1-methylpyrazole in the presence of a base such as sodium carbonate in acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]para-toluidine
- N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)benzylamine
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine is unique due to its dual pyrazole structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to form hydrochloride salts also improves its solubility and usability in various applications.
Properties
CAS No. |
1856080-58-4 |
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Molecular Formula |
C10H16ClN5 |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-4-10(15(3)13-8)6-11-9-5-12-14(2)7-9;/h4-5,7,11H,6H2,1-3H3;1H |
InChI Key |
VKZKUWQNIFSLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
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